N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204309
InChI:
SMILES:
Molecular Formula: C₂₈H₂₆N₆O₃
Molecular Weight: 494.54

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib

CAS No.:

Cat. No.: VC0204309

Molecular Formula: C₂₈H₂₆N₆O₃

Molecular Weight: 494.54

* For research use only. Not for human or veterinary use.

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib -

Specification

Molecular Formula C₂₈H₂₆N₆O₃
Molecular Weight 494.54

Introduction

Chemical Identity and Properties

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib is officially registered with the Chemical Abstracts Service (CAS) number 1917333-91-5, providing a unique identifier in chemical databases and literature . The compound is formally named as (R)-8-(1-acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one according to IUPAC nomenclature . It can also be referred to by its alternative chemical designation: 3,4-Dihydro-8-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-10-(4-phenoxyphenyl)pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one .

The molecular composition of this compound includes 28 carbon atoms, 26 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms, as reflected in its molecular formula C28H26N6O3 . With a molecular weight of 494.54 g/mol and an exact mass of 494.21 g/mol, this compound possesses specific physicochemical properties that influence its behavior in analytical procedures and pharmaceutical formulations .

Structural Characteristics

The structural features of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib include several key functional groups that contribute to its chemical identity. The compound contains an acryloyl group (1-oxo-2-propen-1-yl) attached to a piperidine ring, a phenoxyphenyl moiety consisting of two benzene rings connected by an oxygen atom, and a complex heterocyclic system comprising pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin rings .

The stereochemistry of the compound is defined by the (R) configuration at its chiral center, which distinguishes it from its S-enantiomer (CAS number 2417548-77-5) . This stereochemical specificity is crucial for its proper identification and may influence its behavior in analytical and biological systems.

The structure can be represented using the SMILES notation: C=CC(N1CCCC@@HC1)=O . This notation encodes the two-dimensional arrangement of atoms and bonds, providing a standardized representation of the molecular structure.

Physical and Chemical Properties

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib is typically supplied as a neat (pure) substance for analytical and research purposes . The compound is generally stored and shipped at room temperature, suggesting reasonable stability under standard laboratory conditions .

The following table summarizes the key physicochemical properties of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib:

PropertyValue
CAS Number1917333-91-5
Molecular FormulaC28H26N6O3
Molecular Weight494.54 g/mol
Exact Mass494.21 g/mol
Physical StateNeat (pure substance)
Storage TemperatureRoom temperature
StereochemistryR-configuration
Alternative CAS (S-enantiomer)2417548-77-5

Relationship to Ibrutinib

Understanding the relationship between N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib and its parent compound is essential for pharmaceutical research and quality control processes. This section explores the connection between this impurity and Ibrutinib.

Ibrutinib as a Therapeutic Agent

Ibrutinib functions as a highly selective Bruton's tyrosine kinase (Btk) irreversible inhibitor, making it a valuable therapeutic agent in oncology . Btk plays a crucial role in B-cell development, differentiation, and signaling pathways, and its inhibition represents an important therapeutic strategy for treating various B-cell malignancies.

Cancer is characterized by uncontrolled proliferation and spread of abnormal forms of the body's own cells, often resulting from one or more mutations in cellular DNA . Small molecule kinase inhibitors like Ibrutinib target specific enzymes involved in cellular signaling pathways that regulate numerous functions such as proliferation, differentiation, migration, metabolism, and angiogenesis .

The clinical significance of Ibrutinib is demonstrated through comparative trials with other treatments such as chlorambucil-obinutuzumab in previously untreated patients with chronic lymphocytic leukemia . This therapeutic importance underscores the need for strict quality control measures, including monitoring and controlling impurities like N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib.

MethodColumnMobile PhaseFlow RateDetection WavelengthLODLOQReference
RP-HPLCAgilent 150mm × 4.6mm, 5μmBuffer:Acetonitrile (70:30)1 ml/min290 nm--Jagadeesh et al. (2017)
RP-HPLCKromos 150mm × 4.6mm × 5μm0.1% Orthophosphoric acid:Acetonitrile (40:60)1 ml/min296 nm0.394 μg/ml1.194 μg/mlUnnamed (2016)
RP-HPLCC8 XTerra 150mm × 4.6mm, 5μmPotassium dihydrogen phosphate buffer:Acetonitrile (40:60)1.5 ml/min226 nm0.64 μg/ml1.95 μg/mlMuneer et al. (2017)
RP-UPLCSurface hybrid C-18 100mm × 2.1mm, 1.7μmPhosphate buffer with 0.1% triethylamine (pH 6.0):Acetonitrile0.3 ml/min215 nm25 ng/ml50 ng/mlMehta et al. (2020)

Spectroscopic Methods

In addition to chromatographic techniques, spectroscopic methods can provide valuable information about the molecular structure and identity of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib. Researchers have used various spectroscopic approaches for the structural characterization of Ibrutinib and its impurities, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C NMR)

  • Mass Spectroscopy

  • Fourier Transform Infrared (FT-IR) Spectroscopy

A spectrophotometric method measuring absorbance at 260 nm has also been developed for Ibrutinib quantification, demonstrating linearity in the concentration range of 5-30 μg/ml with correlation coefficients exceeding 0.999 . Such spectroscopic techniques could potentially be adapted for the analysis of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib.

Applications and Significance in Pharmaceutical Research

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib holds significant relevance in pharmaceutical research and development, particularly in quality control and analytical contexts.

Quality Control Applications

As an impurity of Ibrutinib, N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib plays a crucial role in pharmaceutical quality control processes. Regulatory guidelines from the International Conference on Harmonization (ICH) establish frameworks for the identification, quantification, and control of impurities in pharmaceuticals . These guidelines typically require thorough characterization of impurities and validation of analytical methods used for their detection.

Stability studies of Ibrutinib under various stress conditions—including acidic, basic, oxidative, thermal, and photolytic conditions—have revealed that significant degradation occurs under acid, base, and peroxide degradation conditions, while the compound exhibits resistance to neutral, photolytic, and thermal degradation . Understanding the formation and behavior of impurities like N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib under these conditions is essential for establishing appropriate storage conditions, shelf-life determinations, and formulation strategies.

Reference Standards for Research

Challenges and Future Directions

The analysis and control of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib present several challenges and opportunities for future research and development.

Analytical Challenges

Despite the development of various analytical methods for Ibrutinib and potentially its impurities, achieving adequate sensitivity, selectivity, and robustness remains challenging. The detection of impurities at trace levels requires highly sensitive techniques, especially when the impurity has structural similarity to the parent compound. Future research could focus on developing methods specifically optimized for N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib detection.

The validation of analytical methods for pharmaceutical impurities typically requires assessment of several parameters, including selectivity, limit of detection, limit of quantification, linearity, accuracy, precision, and robustness . Ensuring that these validation criteria are met for methods targeting N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib would be essential for their regulatory acceptance and practical implementation.

Understanding Formation Mechanisms

Research into the mechanisms by which N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib forms during Ibrutinib synthesis or storage could provide valuable insights for process optimization and impurity control. Studies investigating reaction conditions, catalysts, or environmental factors that influence impurity formation could lead to improved manufacturing processes with reduced impurity levels.

Biological Activity Assessment

While N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib is classified as an impurity, its structural similarity to Ibrutinib raises questions about its potential biological activity. Future studies could investigate whether this compound exhibits any pharmacological effects, either similar to or distinct from Ibrutinib. This information would be valuable for comprehensive safety assessments of Ibrutinib formulations containing this impurity.

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